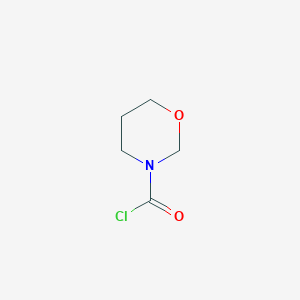
1,3-Oxazinane-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxazinane-3-carbonyl chloride: is a heterocyclic organic compound containing an oxazinane ring with a carbonyl chloride functional group. This compound is part of the broader class of oxazines, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Oxazinane-3-carbonyl chloride can be synthesized through various methods, including multicomponent reactions and cyclization reactions. One common approach involves the reaction of 3-amino-1-propanol with phosgene or its derivatives under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Oxazinane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Cyclization Reactions: It can participate in cyclization reactions to form fused or spiro-oxazine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Brønsted acids, Lewis acids.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
1,3-Oxazinane-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-oxazinane-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce carbonyl functionalities into target molecules .
Comparación Con Compuestos Similares
1,3-Oxazine: A related heterocyclic compound with similar reactivity but different ring structure.
1,3-Oxazinan-2-one: Another oxazine derivative with a carbonyl group at a different position.
Uniqueness: 1,3-Oxazinane-3-carbonyl chloride is unique due to its specific ring structure and the presence of a carbonyl chloride group, which imparts distinct reactivity and synthetic utility. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
39885-57-9 |
|---|---|
Fórmula molecular |
C5H8ClNO2 |
Peso molecular |
149.57 g/mol |
Nombre IUPAC |
1,3-oxazinane-3-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)7-2-1-3-9-4-7/h1-4H2 |
Clave InChI |
JLEDGKYJFOSDFE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(COC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)

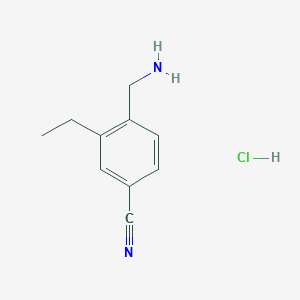
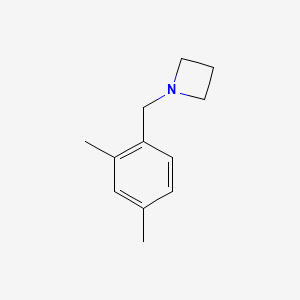

![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)

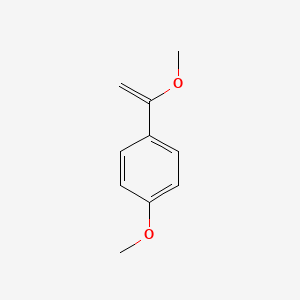

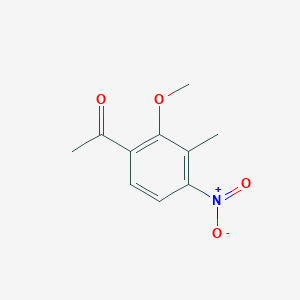


![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
